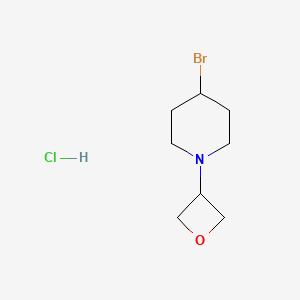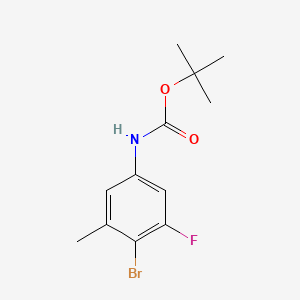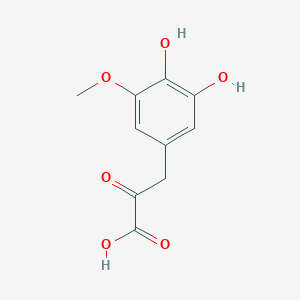
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid is a phenolic compound known for its antioxidant properties. It is a secondary plant metabolite involved in the phenylpropanoid pathway, which is crucial for the biosynthesis of various plant compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid typically involves the hydroxylation and methoxylation of cinnamic acid derivatives. One common method includes the use of 3,4-dihydroxycinnamic acid as a starting material, which undergoes methoxylation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study phenolic antioxidants and their reaction mechanisms.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties, is ongoing.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetics
Mechanism of Action
The antioxidant activity of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cells and tissues .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxy-5-methoxycinnamic acid
- 3,4-Dihydroxy-5-methoxybenzoic acid
- Syringic acid
- Ferulic acid
- Caffeic acid
Uniqueness
Compared to similar compounds, 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid has a unique combination of hydroxyl and methoxy groups, which enhances its antioxidant properties. This makes it particularly effective in neutralizing free radicals and protecting against oxidative stress .
Properties
Molecular Formula |
C10H10O6 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
3-(3,4-dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O6/c1-16-8-4-5(2-6(11)9(8)13)3-7(12)10(14)15/h2,4,11,13H,3H2,1H3,(H,14,15) |
InChI Key |
WWEMUPFSNZXNHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


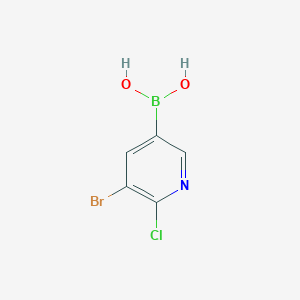
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
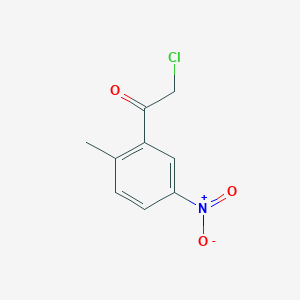
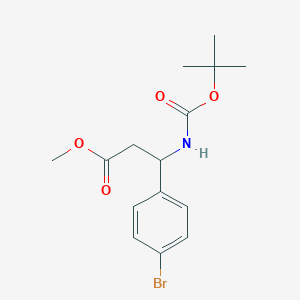
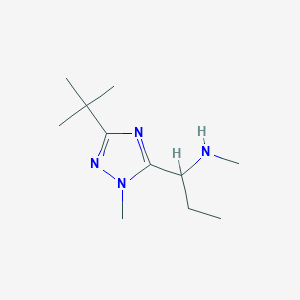
![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
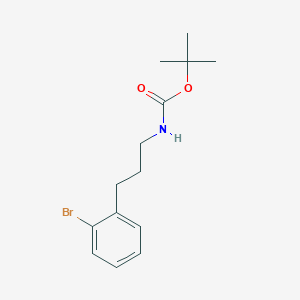
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
